molecular formula C14H31NO2 B148181 Dodecylamine acetate CAS No. 2016-56-0

Dodecylamine acetate

Cat. No.: B148181
CAS No.: 2016-56-0
M. Wt: 245.4 g/mol
InChI Key: HBRNMIYLJIXXEE-UHFFFAOYSA-N
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Description

Dodecylamine acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H31NO2 and its molecular weight is 245.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97256. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Flotation and Separation Processes

Dodecylamine acetate has been employed in the flotation separation of muscovite from quartz using mixed sodium oleate/dodecylamine acetate collectors. This process involved studies on single minerals and mixtures, analyzing their collecting performances through Fourier transform infrared (FTIR) spectroscopy, zeta potential technique, and X-ray photoelectron spectroscopy (XPS) (Wang et al., 2014).

2. Industrial Applications in Printing Ink

This compound derivatives, specifically dodecylamine sodium chloroacetate, have been synthesized and applied as water-based printing ink additives. These derivatives exhibited desirable surface activities, dispersing properties, and were effective in improving the properties of water-based printing inks (Yang, 2014).

3. Gas Sensing Technology

Cholesteric liquid crystals doped with dodecylamine have been used for detecting aldehyde vapors. This innovative approach demonstrated the potential of dodecylamine-doped liquid crystals in colorimetric gas sensing, specifically for detecting pentyl aldehyde vapors, showcasing a change in color from red to yellow-green upon exposure (Sutarlie, Lim, & Yang, 2011).

4. Enhancing Insecticide Efficacy

Dodecyl acetate, a component of this compound, has been researched for its potential to enhance the effectiveness of insecticides against the western flower thrips. While the study indicated variable results depending on the insecticide used, it demonstrated a significant reduction in larval numbers and potential for improving insecticide efficacy (Cook, Dadour, & Bailey, 2002).

Mechanism of Action

Target of Action

Dodecylamine acetate is an amphiphilic compound . Its primary targets are the interfaces between two phases in a system . It orients itself at these interfaces, stabilizing the resulting emulsion . This property makes it useful in experimental processes that require the uniform dispersion of substances in solution .

Mode of Action

The mode of action of this compound involves its ability to stabilize emulsions . As an amphiphilic compound, it can orient itself at the interface between two phases . This orientation allows it to reduce the surface tension between the two phases, stabilizing the resulting emulsion . This stabilization is crucial in processes that require the uniform dispersion of substances in solution .

Biochemical Pathways

It’s known that dodecylamine, a related compound, has been used in the preparation of surfactant copper (ii) complexes . It’s also been used as an adsorbent for hexavalent chromium

Pharmacokinetics

It’s known that dodecylamine, a related compound, is soluble in water , which could impact its bioavailability

Result of Action

It’s known that dodecylamine, a related compound, can kill spores of multiple firmicute species . It does this by damaging their inner membrane, causing a loss of the membrane’s permeability barrier

Action Environment

The action of this compound can be influenced by environmental factors. For example, its amphiphilic nature allows it to orient itself at the interface between two phases . This means that the presence and nature of these phases can impact its action Additionally, the pH and temperature of the environment could potentially influence its efficacy and stability.

Safety and Hazards

Dodecylamine Acetate may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Dodecylamine, the base compound for Dodecylamine Acetate, has been used in the synthesis of various materials. Future research could lead to greater understanding of the structure–function relationship between amine additives and final materials, hence leading to more complex and high-value silica and other materials .

Biochemical Analysis

Biochemical Properties

Dodecylamine acetate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a surfactant, which means it can reduce the surface tension between different phases, such as oil and water, facilitating the formation of homogeneous mixtures . This property is particularly useful in the preparation of emulsions and in the sol-gel process for fabricating bioactive glass sub-micron spheres . This compound interacts with enzymes such as acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA from acetate . This interaction is essential for various metabolic pathways, including lipid synthesis and energy production.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling . By interacting with PKC, this compound can alter the phosphorylation state of various proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the stability and function of cell membranes, which can influence cell signaling and transport processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its amphiphilic nature. This property allows it to orient itself at the interface between different phases, such as oil and water, stabilizing the resulting emulsion . This compound can also interact with various biomolecules through hydrophobic and electrostatic interactions. For example, it can bind to the hydrophobic regions of proteins, altering their conformation and activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . In in vitro studies, this compound has been shown to maintain its activity for extended periods under optimal conditions . In in vivo studies, its effects on cellular function can vary depending on the duration of exposure and the specific cellular environment . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote metabolic activity . At high doses, this compound can exhibit toxic effects, such as disrupting cell membranes and inhibiting enzyme activity . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing adverse effects . It is essential to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure its efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid synthesis and energy production. It interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA . This reaction is a critical step in the tricarboxylic acid (TCA) cycle, which generates ATP, the primary energy currency of cells . This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways . For example, it can enhance the activity of ATP-citrate lyase, an enzyme involved in lipid synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound can bind to albumin, a protein that transports various molecules in the bloodstream . This interaction can influence its localization and accumulation in specific tissues . Additionally, this compound can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by its amphiphilic nature and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its destination . Once localized, this compound can exert its effects on cellular processes, such as protein synthesis and energy production .

Properties

IUPAC Name

acetic acid;dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRNMIYLJIXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-56-0
Record name Dodecylamine, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylamine acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecanamine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecylammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DODECYLAMINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF6WC3H8BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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